![molecular formula C8H10F3NO5 B2813555 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2309465-00-5](/img/structure/B2813555.png)

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

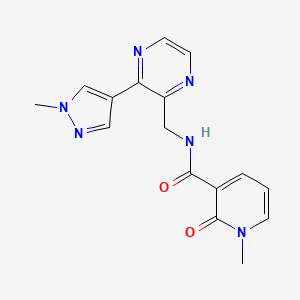

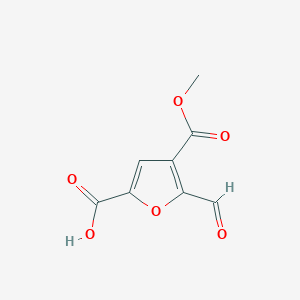

“4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C8H10F3NO5 and a molecular weight of 257.17 . It is also known by its CAS Number: 2309465-00-5 .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2-disubstituted bicyclo [2.1.1]hexane modules, has been achieved using photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic structure, which is a common feature in many bio-active compounds . The compound also contains an amino group and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Synthesis and Applications in Alkaloid Frameworks

A study by Sonaglia et al. (2012) highlights the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid and its use in a Ugi-5-centre-4-component reaction to produce polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives. These compounds are employed in a ring-opening/ring-closing metathesis process, offering a straightforward method to assemble natural product-like compounds resembling the 2-aza-7-oxabicyclo[4.3.0]nonane framework found in various alkaloids Sonaglia et al., 2012.

Synthesis of Bicyclic Tertiary α-Amino Acids

Strachan et al. (2006) synthesized novel bicyclic α-amino acids such as exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid and 1-azabicyclo[2.2.1]heptane-7-carboxylic acid. These acids were prepared for generating neuronal nicotinic receptor ligands, expanding the potential applications of these bicyclic tertiary α-amino acids in medicinal chemistry Strachan et al., 2006.

Bioanalysis of LY379268

Benitex et al. (2014) developed a novel method for determining LY379268 (4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid) in rat plasma. This method involves precolumn derivatization with pentafluorobenzoyl chloride reagent coupled to liquid chromatography/mass spectrometry, highlighting its importance in neuroscience studies, particularly those evaluating antipsychotic drugs for treating schizophrenia Benitex et al., 2014.

Synthesis of Conformationally Locked Amino Acid Analogs

Jimeno et al. (2011) detailed the use of bicyclo[3.1.0]hexane as a core structure to create conformationally locked analogs of amino acids and nucleoside building blocks. These structures serve as intrinsically interesting building blocks in various applications, including intermediates in natural compound synthesis, bioactive compounds, novel materials, and catalysts. This research underscores the versatility of these compounds in developing potent metabotropic glutamate receptor antagonists or agonists Jimeno et al., 2011.

Safety And Hazards

The compound is classified under GHS05 (corrosive) and GHS07 (harmful) hazard pictograms . It has hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.C2HF3O2/c7-5-1-6(2-5,4(8)9)10-3-5;3-2(4,5)1(6)7/h1-3,7H2,(H,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXKLMISGZRHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid; trifluoroacetic acid | |

CAS RN |

2309465-00-5 |

Source

|

| Record name | 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2813478.png)

![2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2813485.png)

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2813495.png)